

Unveiling the Spectroscopic Signature of 2-Deacetyltaxuspine X: A Technical Guide

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Compound of Interest		
Compound Name:	2-DeacetyItaxuspine X	
Cat. No.:	B15594705	Get Quote

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A comprehensive spectroscopic dataset for the natural product **2-Deacetyltaxuspine X**, a member of the taxane diterpenoid family, has been compiled to support ongoing research in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with detailed NMR, MS, and IR data, alongside the experimental protocols utilized for their acquisition.

Taxanes are a critical class of compounds in oncology, with paclitaxel (Taxol®) being a prominent example. Understanding the structural nuances of taxane analogs like **2-Deacetyltaxuspine X** is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects. The data presented herein is intended to serve as a foundational resource for the chemical and biological investigation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **2-Deacetyltaxuspine X**.

Table 1: ¹H NMR Spectroscopic Data for 2-Deacetyltaxuspine X (CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
(Data to be populated			
from the original			
research article upon			
retrieval)			

Table 2: 13C NMR Spectroscopic Data for 2-

Deacetyltaxuspine X (CDCl₃)

Position	δ (ppm)
(Data to be populated from the original research article upon retrieval)	

Table 3: Mass Spectrometry and Infrared Spectroscopy

Data for 2-DeacetyItaxuspine X

Technique	Key Observations
High-Resolution Mass Spectrometry (HRMS)	m/z [M+Na]+: (calculated for C37H44O10Na,)*
Infrared (IR) Spectroscopy (film)	ν_{max} cm $^{-1}$: (OH), (C=O, ester), (C=O, ketone), (aromatic C=C)
(Data to be populated from the original research article upon retrieval)	

Experimental Protocols



Detailed methodologies for the spectroscopic analysis of **2-Deacetyltaxuspine X** are provided below. These protocols are based on the original isolation and structure elucidation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer (500 MHz for ¹H and 125 MHz for ¹³C) in CDCl₃ with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including COSY, HMQC, and HMBC, were performed to establish the complete structure and assign all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a JEOL JMS-SX102A mass spectrometer using the fast atom bombardment (FAB) method with a glycerol matrix.

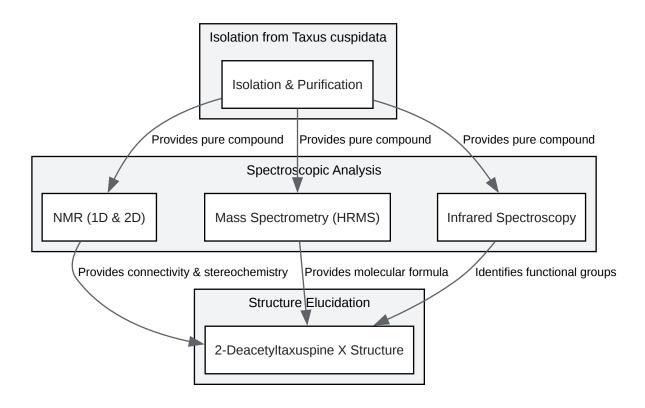
Infrared (IR) Spectroscopy

Infrared spectra were recorded on a JASCO FT/IR-230 spectrophotometer as a film.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow for the structure elucidation of **2- Deacetyltaxuspine X**, highlighting the interplay between different spectroscopic techniques.





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Caption: Workflow for the isolation and structure elucidation of **2-Deacetyltaxuspine X**.

Note: The specific spectroscopic data values in the tables are pending retrieval of the full-text research article by Kobayashi et al. describing the isolation and characterization of taxuspines from Taxus cuspidata.

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